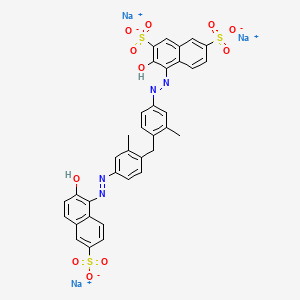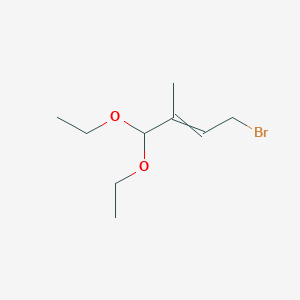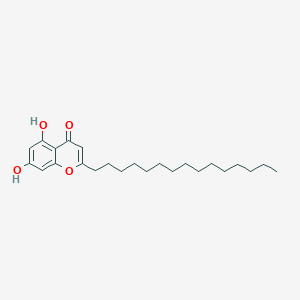
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((4-((4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-2-methylphenyl)methyl)-3-methylphenyl)azo)-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((4-((4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-2-methylphenyl)methyl)-3-methylphenyl)azo)-, sodium salt is a complex organic compound. It is characterized by its azo groups and sulfonic acid functionalities, which contribute to its unique chemical properties and applications. This compound is often used in various industrial and research settings due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((4-((4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-2-methylphenyl)methyl)-3-methylphenyl)azo)-, sodium salt typically involves multiple steps. The process begins with the sulfonation of naphthalene to introduce sulfonic acid groups. This is followed by azo coupling reactions, where diazonium salts react with aromatic compounds to form azo bonds. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization, filtration, and drying to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((4-((4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-2-methylphenyl)methyl)-3-methylphenyl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions, where other functional groups replace the sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, with specific temperatures, solvents, and catalysts being employed.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield quinones, while reduction typically produces amines. Substitution reactions result in derivatives with different functional groups replacing the sulfonic acids.
Aplicaciones Científicas De Investigación
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((4-((4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-2-methylphenyl)methyl)-3-methylphenyl)azo)-, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is employed in staining techniques and as a marker in biological assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((4-((4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-2-methylphenyl)methyl)-3-methylphenyl)azo)-, sodium salt involves its interaction with molecular targets through its azo and sulfonic acid groups. These interactions can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-, sodium salt
- 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[2-(4-nitrophenyl)diazenyl]-, sodium salt
Uniqueness
Compared to similar compounds, 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((4-((4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-2-methylphenyl)methyl)-3-methylphenyl)azo)-, sodium salt is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its multiple azo and sulfonic acid groups make it particularly versatile in various chemical and industrial applications.
Propiedades
Número CAS |
85030-31-5 |
|---|---|
Fórmula molecular |
C35H25N4Na3O11S3 |
Peso molecular |
842.8 g/mol |
Nombre IUPAC |
trisodium;3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-2-methylphenyl]methyl]-3-methylphenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C35H28N4O11S3.3Na/c1-19-13-25(36-38-33-29-10-8-27(51(42,43)44)16-23(29)5-12-31(33)40)6-3-21(19)15-22-4-7-26(14-20(22)2)37-39-34-30-11-9-28(52(45,46)47)17-24(30)18-32(35(34)41)53(48,49)50;;;/h3-14,16-18,40-41H,15H2,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3 |
Clave InChI |
JCQYJQCWKAQBPK-UHFFFAOYSA-K |
SMILES canónico |
CC1=C(C=CC(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)CC4=C(C=C(C=C4)N=NC5=C6C=CC(=CC6=CC(=C5O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















